(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate
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Overview
Description
®-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral compound with the molecular formula C10H19NO2 It is known for its unique structure, which includes a cyclopropyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate typically begins with commercially available starting materials such as cyclopropylacetic acid and tert-butylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-amino-3-cyclopropylpropanoate may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow processes to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C under hydrogen atmosphere, LiAlH4 in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Major Products
Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitor: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Ligand: Acts as a ligand in the study of protein-ligand interactions.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Prodrug: Utilized in prodrug strategies to improve the bioavailability and pharmacokinetics of active drugs.
Industry
Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which ®-tert-Butyl 2-amino-3-cyclopropylpropanoate exerts its effects depends on its specific application. In drug development, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate signal transduction pathways.
Altering Metabolic Pathways: Affecting metabolic pathways by acting as a substrate or inhibitor of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate: The enantiomer of the compound, which may have different biological activities and properties.
Cyclopropylalanine: A simpler analog without the tert-butyl ester group, used in peptide synthesis.
tert-Butyl 2-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of a cyclopropyl group, used in different synthetic applications.
Uniqueness
®-tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to its combination of a cyclopropyl group and a chiral center, which imparts specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-cyclopropylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKUJSHNLSHNJR-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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